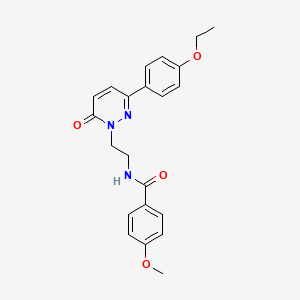![molecular formula C15H15N3O4 B2604338 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034341-42-7](/img/structure/B2604338.png)
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : This compound has been synthesized and characterized in various studies. For example, Hassan, Hafez, and Osman (2014) described the synthesis of similar pyrazole derivatives, focusing on their structural establishment based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). Likewise, Kumara et al. (2018) discussed the synthesis and crystal structure of related pyrazole derivatives (Kumara, Kumar, Kumar, & Lokanath, 2018).
Molecular Interaction and Conformational Analysis : Shim et al. (2002) conducted a conformational analysis of a similar pyrazole compound, providing insights into its interaction with cannabinoid receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Applications in Research and Industry
Cytotoxic Activity and Anticancer Research : Some pyrazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines. For instance, Hassan, Hafez, Osman, and Ali (2015) explored the cytotoxicity of pyrazolo[1,5-a]pyrimidines against human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Antifungal and Antimicrobial Applications : Du et al. (2015) synthesized novel pyrazole derivatives with antifungal activity, highlighting their potential in combating phytopathogenic fungi (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015). Additionally, Aytemir, Erol, Hider, and Özalp (2003) discussed the antimicrobial activities of pyranone derivatives (Aytemir, Erol, Hider, & Özalp, 2003).
Material Science and Corrosion Inhibition : Chetouani et al. (2005) examined the inhibitory effects of pyrazole compounds on the corrosion of iron, indicating their potential use in material science and industry (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Synthesis Techniques and Efficiency : The efficiency of synthesis techniques such as microwave-assisted synthesis for pyrazole amides has also been explored, as in the study by Hu, Wang, Zhou, and Xu (2011), indicating advancements in chemical synthesis methods (Hu, Wang, Zhou, & Xu, 2011).
Thermal Stability and Kinetic Studies : The thermal stability and kinetic behaviors of similar compounds have been a subject of research, providing essential data for various applications. For instance, McGreer and Masters (1969) focused on the kinetics of pyrolysis for pyrazoline derivatives (McGreer & Masters, 1969).
Investigation of By-Products and Side-Reactions : Pathirana, Sfouggatakis, and Palaniswamy (2013) discussed the occurrence of side-reactions during the synthesis of pyrazole derivatives, contributing to the understanding of chemical processes and potential impurities (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Exploration of Other Analogues and Derivatives : Research has also explored various analogues and derivatives of pyrazole compounds for different applications. For instance, Francisco et al. (2002) synthesized analogues of a biaryl pyrazole to investigate the structure-activity relationship in cannabinoid receptor interaction (Francisco, Seltzman, Gilliam, Mitchell, Rider, Pertwee, Stevenson, & Thomas, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-18-8-12(15(17-18)20-2)14(19)16-7-11-3-4-13(22-11)10-5-6-21-9-10/h3-6,8-9H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBUJMFLJLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)
![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)
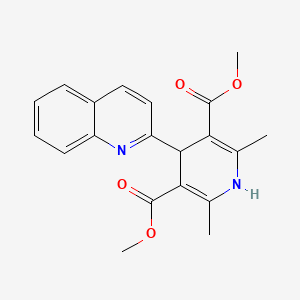
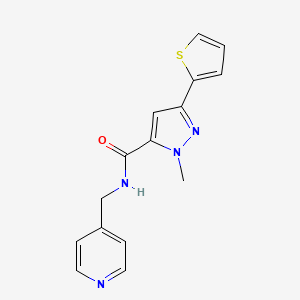

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)
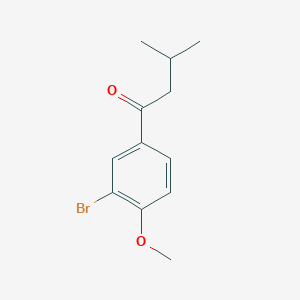
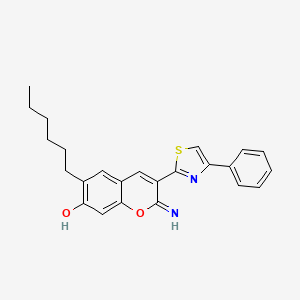
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)
